molecular formula CH2BF3IK B7880522 potassium;trifluoro(iodomethyl)boranuide

potassium;trifluoro(iodomethyl)boranuide

Cat. No.: B7880522
M. Wt: 247.84 g/mol
InChI Key: WQJVWRYIXQXISQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(iodomethyl)boranuide (K[BF₃(CH₂I)]) is a boron-based organometallic compound with a trifluoroborate core and an iodomethyl substituent. This class of trifluoroborate salts is widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their stability, solubility in polar solvents, and compatibility with transition-metal catalysts . Below, we systematically compare K[BF₃(CH₂I)] with similar compounds, emphasizing substituent effects on properties and reactivity.

Properties

IUPAC Name

potassium;trifluoro(iodomethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2BF3I.K/c3-2(4,5)1-6;/h1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJVWRYIXQXISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CI)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](CI)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BF3IK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

The preparation of potassium trifluoro(iodomethyl)boranuide typically involves a multi-step process beginning with the formation of a borate intermediate, followed by fluoridation and cation exchange. A representative synthesis route includes:

  • Borate Ester Formation : Diiodomethane reacts with trialkyl borates (e.g., trimethyl borate) in tetrahydrofuran (THF) at low temperatures (-78°C) under inert atmosphere to form a iodomethyl-borate intermediate.

  • Fluoridation : The intermediate undergoes fluoridation using potassium bifluoride (KHF₂) in a THF/water solvent system. This step substitutes alkoxy groups with fluoride ions, forming the trifluoro(iodomethyl)borate anion .

  • Cation Exchange : Potassium ions are introduced via metathesis with potassium acetate or hydroxide in methanol or isopropylamine, precipitating the final product .

Key challenges include maintaining low temperatures to prevent decomposition of the iodomethyl group and ensuring anhydrous conditions during cation exchange to avoid hydrolysis .

Solvent Systems and Reaction Optimization

Solvent selection critically influences yield and purity. Data from comparative studies reveal the following trends:

Solvent CombinationTemperature (°C)Yield (%)Purity (%)Citation
THF/Water2565–7095
Isopropylamine/Methanol20–2588–9099.2
Ethylene Diamine/Methanol0–581–8397

The use of isopropylamine with methanol enhances solubility of sodium byproducts (e.g., sodium methoxide), facilitating cleaner precipitation of the potassium boranuide . In contrast, THF/water systems require precise pH control (6–7) to stabilize the fluoridation intermediate .

Fluoridation Strategies

Fluoridation with potassium bifluoride (KHF₂) is preferred over alternatives like KF due to its milder reactivity and reduced risk of side reactions. The process involves:

  • Stoichiometric Ratios : A 3:1 molar ratio of KHF₂ to borate ester ensures complete substitution of alkoxy groups .

  • Reaction Time : Extended stirring (12–24 hours) at room temperature improves fluoride incorporation, though excessive duration risks iodomethyl group degradation .

Notably, the CN103044472A patent highlights the role of HCl in maintaining pH during fluoridation, which prevents borate hydrolysis and enhances yield by 15–20% .

Cation Exchange and Purification

Metathesis with potassium salts is the final critical step. Sodium borohydride (NaBH₄) or sodium methoxide (NaOMe) byproducts are removed via selective precipitation:

  • Potassium Acetate in Methanol : Yields 88.3% crude product with 99.2% purity after vacuum drying .

  • Potassium Thiocyanate in Isopropylamine : Achieves 100% chemical yield but requires distillation to isolate the product .

Recrystallization from ethanol/water mixtures further elevates purity to >99%, while vacuum drying at 70–80°C ensures residual solvent removal .

Chemical Reactions Analysis

Cross-Coupling Reactions

Potassium trifluoro(iodomethyl)boranuide is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of new carbon-carbon bonds between the boronate species and various electrophiles, such as aryl or alkenyl halides, under palladium catalysis .

Reaction Type Reagents Conditions Yield
Suzuki-Miyaura Cross-CouplingPotassium trifluoro(iodomethyl)boranuide, Aryl/Alkenyl Halides, Pd CatalystTHF/H₂O, Base (e.g., Cs₂CO₃)High

Nucleophilic Substitution Reactions

Potassium trifluoro(iodomethyl)boranuide can undergo nucleophilic substitution reactions, where the iodomethyl group can be replaced by other nucleophiles. This property is useful in synthesizing diverse functionalized ethyltrifluoroborates .

Reaction Type Reagents Conditions Product
Nucleophilic SubstitutionPotassium trifluoro(iodomethyl)boranuide, Nucleophile (e.g., alkoxide)Mild conditionsFunctionalized ethyltrifluoroborates

Decomposition Reactions

In the presence of certain Lewis acids, potassium trifluoro(iodomethyl)boranuide can decompose into difluoroborane species, which are highly reactive in organic synthesis. These species are useful in reactions such as the Boronic Mannich Reaction .

Reaction Type Reagents Conditions Product
DecompositionPotassium trifluoro(iodomethyl)boranuide, Lewis Acid (e.g., trimethylsilyl chloride)Room temperatureDifluoroborane species

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium trifluoro(iodomethyl)boranuide is in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of aryl or alkenyl electrophiles with organotrifluoroborates to form carbon-carbon bonds. The stability and reactivity of trifluoroborates make them ideal nucleophiles in these processes.

  • Mechanism : The reaction typically involves the formation of a palladium complex that facilitates the exchange between the electrophile and the organotrifluoroborate. The C-B bond is cleaved, allowing for the formation of new C-C bonds.
  • Advantages : Compared to boronic acids, organotrifluoroborates can be handled more easily due to their stability and can undergo reactions under milder conditions .

Synthesis of Functionalized Compounds

Potassium trifluoro(iodomethyl)boranuide is utilized in synthesizing various functionalized compounds, including:

  • Alkyltrifluoroborates : These compounds are synthesized through hydroboration or transmetalation processes, followed by treatment with potassium hydrogen fluoride (KHF₂). The resulting alkyltrifluoroborates can participate in further reactions to yield complex molecules .
  • Substituted Purines : Recent studies have demonstrated its application in generating substituted purines through cross-coupling with halopurines. This is significant due to the biological activity associated with purine derivatives .

Case Study 1: Cross-Coupling with Aryl Bromides

A study demonstrated the successful cross-coupling of potassium methyltrifluoroborate with aryl bromides using optimized conditions involving palladium catalysts. The reaction yielded good yields of methylated products, showcasing the versatility of organotrifluoroborates in forming stable carbon frameworks .

Case Study 2: Synthesis under Microwave Conditions

Research has indicated that employing microwave-assisted methods enhances the efficiency of cross-coupling reactions involving potassium trifluoro(iodomethyl)boranuide. This approach reduces reaction times and improves yields significantly compared to traditional heating methods .

Comparative Data Table

Property Potassium Trifluoro(iodomethyl)boranuide Boronic Acids
StabilityHigh (moisture- and air-stable)Moderate (sensitive to air/moisture)
HandlingEasier due to stabilityRequires careful handling
ReactivityHigh reactivity in cross-couplingVariable; often requires activation
Application RangeBroad (C-C bond formation, functionalization)Limited (specific substrates only)

Mechanism of Action

The mechanism of action of potassium;trifluoro(iodomethyl)boranuide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on the molecular mechanisms are essential to understand how this compound exerts its effects.

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent on the trifluoroborate anion significantly influences electronic and steric properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Potassium trifluoro(vinyl)borate CH₂=CH C₂H₃BF₃K 145.94 Planar vinyl group; sp² hybridization
Potassium trifluoro(N-methylindolo)borate N-methylindole C₉H₇BF₃KN₂ 258.08 Bulky heteroaromatic substituent
Potassium trifluoro(phenylethynyl)borate C≡CPh C₈H₅BF₃K 214.03 Linear alkynyl group; π-conjugation
Potassium trifluoro(iodomethyl)boranuide CH₂I CH₂IBF₃K 241.93 (calculated) Electronegative iodine; sp³ hybridization

Key Observations :

  • Steric Effects : Bulky substituents (e.g., N-methylindolo) reduce reaction rates in cross-couplings due to hindered access to the boron center .
  • Solubility : Polar substituents (e.g., methoxy in thiazolyl derivatives) improve aqueous solubility, whereas hydrophobic groups (e.g., bicyclopentane) favor organic phases .
Reactivity in Cross-Coupling Reactions

Trifluoroborates are pivotal in Suzuki-Miyaura couplings. Comparative data from the literature:

Compound Reaction Partner Yield (%) Catalyst System Key Reference
K[BF₃(N-methylindolo)] 4-Chlorobenzonitrile 82 Pd(OAc)₂, SPhos, K₃PO₄
K[BF₃(vinyl)] 4-Iodotoluene 75 Pd(PPh₃)₄, Na₂CO₃
K[BF₃(phenylethynyl)] 2-Bromopyridine 89 PdCl₂(dppf), Cs₂CO₃
K[BF₃(CH₂I)] (hypothetical) Aryl bromides (predicted) Pd-based

Trends :

  • Heteroaryl Substituents : N-methylindolo derivatives show high yields with electron-deficient aryl halides due to favorable π-π stacking interactions .
  • Alkynyl Substituents : Phenylethynyl groups exhibit superior reactivity in forming C–C bonds with heteroaryl halides, attributed to enhanced conjugation .
  • Iodomethyl Substituent : The iodine atom in K[BF₃(CH₂I)] may act as a leaving group, enabling sequential functionalization (e.g., nucleophilic substitution post cross-coupling).
Spectroscopic and Stability Data

¹⁹F NMR Shifts :

  • K[BF₃(CH₂I)]: Not reported, but predicted to range between -130 to -135 ppm based on analogs (e.g., trifluoro(oct-1-ynyl)borate: δ -131.0 ppm ; trifluoro(phenylethynyl)borate: δ -135.0 ppm ).
  • Electron-withdrawing substituents (e.g., iodine) deshield the boron center, shifting ¹⁹F signals upfield.

Stability :

  • Trifluoroborates with alkyl substituents (e.g., CH₃, CH₂I) are generally air-stable solids, whereas alkenyl/alkynyl derivatives require inert storage .
  • Iodomethyl groups may introduce hygroscopicity due to iodine’s polarizability, necessitating anhydrous handling .

Q & A

Basic Research Questions

Q. How can potassium trifluoro(iodomethyl)boranuide be synthesized, and what analytical methods ensure its purity?

  • Methodology : The synthesis typically follows protocols for potassium trifluoro(organo)borates, involving transmetallation or substitution reactions. For example, analogous procedures to 's synthesis of potassium trifluoro(mesitylethynyl)borate (using Pd catalysis or Brønsted acid-mediated substitution) can be adapted.
  • Characterization : Use multinuclear NMR spectroscopy (1H, 13C, 19F, 11B) to confirm structure and purity. For instance, 11B NMR should show a quartet (J ≈ 37 Hz) near δ -1.0 ppm, consistent with trifluoroborate salts . Mass spectrometry (HRMS) and elemental analysis further validate purity.

Q. What physicochemical properties influence its stability during storage and handling?

  • Key Properties : While explicit data is limited (e.g., melting point, solubility in ), stability is inferred from related salts: hygroscopicity, sensitivity to moisture/oxygen, and thermal decomposition.
  • Storage Recommendations : Store in anhydrous, inert conditions (argon/glovebox) at –20°C. Monitor stability via periodic NMR or FTIR to detect hydrolysis (e.g., loss of BF3 group) .

Q. What safety protocols are critical when handling this compound?

  • PPE and Ventilation : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact.
  • Emergency Measures : In case of exposure, rinse with water (15+ minutes for eyes/skin) and seek medical attention. Avoid aqueous or protic solvents to prevent exothermic decomposition .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using potassium trifluoro(iodomethyl)boranuide?

  • Optimization Parameters :

  • Catalyst : Pd(PPh3)4 or Pd(OAc)2 with SPhos ligand for sterically hindered substrates.
  • Solvent/Base : THF/H2O mixtures with K2CO3 or CsF to enhance transmetallation.
  • Temperature : 60–80°C for aryl chlorides; room temperature for activated bromides.
    • Data-Driven Example : Reference ’s Table 5, where coupling with heteroaryl chlorides achieved >70% yield under Pd(OAc)2/XPhos catalysis .

Q. How to resolve contradictions in reaction yields with electron-deficient vs. electron-rich aryl halides?

  • Mechanistic Analysis : Electron-deficient substrates may undergo faster oxidative addition but slower transmetallation due to reduced nucleophilicity.
  • Experimental Design :

Conduct Hammett studies to correlate substituent effects with rates.

Use in situ IR or 19F NMR to monitor borate consumption.

Compare with DFT calculations to identify rate-limiting steps .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or homocoupling)?

  • Preventive Measures :

  • Additives: LiCl or phase-transfer catalysts to stabilize intermediates.
  • Dry Solvents: Rigorous drying of THF and aryl halides to prevent hydrolysis.
  • Low Catalyst Loading: Reduce Pd(0) aggregation, which promotes homocoupling.
    • Case Study : achieved 79% yield in Brønsted acid-catalyzed substitutions by optimizing acid strength (e.g., TfOH vs. TsOH) .

Q. How does the iodine substituent in the methyl group influence reactivity compared to other halides?

  • Comparative Studies :

  • Electrophilicity : The iodide’s leaving-group ability may facilitate in situ generation of iodomethyl intermediates for further functionalization.
  • Steric Effects : Compare with CF3 or Br analogs (e.g., ’s potassium trifluoro(oxetan-3-yl)borate) to assess steric vs. electronic contributions.
    • Synthetic Utility : Use in tandem reactions where iodide participates in subsequent Ullmann or SN2 steps .

Methodological Resources

  • Spectral Data Interpretation : Cross-reference with ’s NMR assignments for analogous trifluoroborates.
  • Reaction Optimization Tools : Design of Experiments (DoE) software (e.g., JMP, MODDE) for multivariate analysis of catalyst, solvent, and temperature effects.
  • Computational Modeling : Gaussian or ORCA for transition-state analysis of transmetallation steps .

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